Dimidazon

Descripción general

Descripción

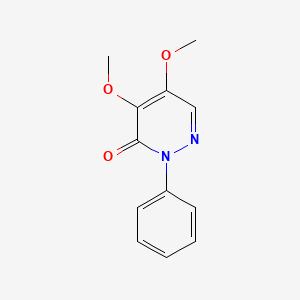

Dimidazon, also known as 4,5-Dimethoxy-2-phenyl-3(2H)-pyridazinone, is a compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities and applications in various fields .

Mecanismo De Acción

Target of Action

Dimidazon, also known as Diminazene, is a trypanocidal agent . The primary targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress .

Biochemical Pathways

Given its targets, it can be inferred that this compound may influence pathways related to transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . The downstream effects of these pathway alterations would depend on the specific biological context and are subject to ongoing research.

Result of Action

Given its known targets, it can be hypothesized that this compound may influence processes such as transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . .

Análisis Bioquímico

Cellular Effects

The cellular effects of Dimidazon are primarily related to its antibacterial and antiviral activity. By inhibiting the growth of bacteria and viruses, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimidazon can be synthesized through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl system . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the formation of the pyridazinone ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Análisis De Reacciones Químicas

Types of Reactions

Dimidazon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Dimidazon has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

Dimidazon can be compared with other pyridazinone derivatives such as:

- Levosimendan

- Amipizone

- Indolidan

- Imazodan

- Pimobedan

These compounds share a similar pyridazinone core but differ in their substituents and specific biological activities . This compound is unique due to its specific substitution pattern and the resulting biological properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Dimidazon, a compound belonging to the pyridazine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its synthesis, pharmacological properties, and potential applications in agriculture and medicine.

Overview of this compound

This compound (chemical name: 3,6-dimethyl-1,2-dihydropyridazine) is primarily known as a herbicide. Its structure allows it to interact with various biological systems, leading to a range of pharmacological effects. The compound's utility spans agricultural applications and potential therapeutic uses in human health.

Synthesis of this compound

The synthesis of this compound typically involves reactions that create pyridazine derivatives. For instance, microwave-assisted synthesis has been employed to produce various heterocyclic compounds, including those with plant growth stimulant properties. This method enhances the efficiency and yield of the desired products while minimizing environmental impact .

Biological Activities

This compound exhibits several noteworthy biological activities:

1. Herbicidal Activity

This compound is primarily recognized for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, leading to growth suppression or death. Studies have shown that it can effectively control various weed species, making it valuable in agricultural settings .

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

3. Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, it has been shown to induce apoptosis in certain tumor cells, suggesting potential as an anticancer agent. The mechanism involves the activation of specific signaling pathways that lead to cell death .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Herbicidal Efficacy : In field trials, this compound demonstrated over 70% efficacy in controlling specific weed populations compared to traditional herbicides . This makes it a potent candidate for integrated weed management strategies.

- Antimicrobial Mechanisms : The antimicrobial action of this compound has been linked to its ability to disrupt cell wall synthesis and interfere with nucleic acid metabolism in microbes . This dual action enhances its potential as a biopesticide.

- Cytotoxic Studies : In vitro studies reveal that this compound can significantly reduce the viability of cancer cells at micromolar concentrations. The IC50 values for different cancer cell lines have been reported as follows:

Propiedades

IUPAC Name |

4,5-dimethoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFZKJCNHBXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074998 | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3295-78-1 | |

| Record name | Dimidazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.